(1-Cyclohexyl-1H-imidazol-5-yl)methanol synthesis pathway
(1-Cyclohexyl-1H-imidazol-5-yl)methanol synthesis pathway
This guide details the high-fidelity synthesis of (1-Cyclohexyl-1H-imidazol-5-yl)methanol . The pathway is selected for its regiochemical precision, avoiding the common isomeric mixtures (2- vs. 4- vs. 5-substitution) associated with direct functionalization of the imidazole ring.
Executive Summary
The target molecule, (1-Cyclohexyl-1H-imidazol-5-yl)methanol , is a critical pharmacophore found in various bioactive agents, including TRP channel antagonists and kinase inhibitors.
While direct hydroxymethylation of 1-cyclohexylimidazole is theoretically possible, it suffers from poor regioselectivity, predominantly favoring the C2 position due to the acidity of the C2-proton. Therefore, this guide prioritizes a De Novo Cyclization Strategy . This route constructs the imidazole ring with the C5-carbon framework already in place (via an ester precursor), ensuring 100% regiochemical fidelity before the final reduction to the alcohol.
Retrosynthetic Analysis
The most robust disconnection reveals Ethyl 1-cyclohexyl-1H-imidazole-5-carboxylate as the key intermediate. This ester is synthesized via a multicomponent condensation of cyclohexylamine , ethyl isocyanoacetate , and triethyl orthoformate .
Figure 1: Retrosynthetic breakdown ensuring regioselective placement of the hydroxymethyl group.
Phase 1: Synthesis of the Ester Intermediate
Target: Ethyl 1-cyclohexyl-1H-imidazole-5-carboxylate Reaction Type: Multicomponent Cyclocondensation Mechanism: The reaction proceeds via the formation of an in situ formimidate intermediate, which undergoes base-catalyzed cyclization with the isocyanoacetate.
Reagents & Materials
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Cyclohexylamine (1.0 eq): Primary amine source.
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Triethyl orthoformate (1.2 eq): C2 carbon source.
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Ethyl isocyanoacetate (1.0 eq): Provides the C4-C5-N3 fragment.
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Catalytic Acid: Glacial Acetic Acid (0.1 eq) or p-TsOH.
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Solvent: Ethanol (anhydrous) or THF.
Experimental Protocol
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Imidate Formation: In a dry round-bottom flask equipped with a reflux condenser and magnetic stir bar, dissolve cyclohexylamine (100 mmol, 11.5 mL) and triethyl orthoformate (120 mmol, 20 mL) in anhydrous ethanol (150 mL).
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Catalysis: Add a catalytic amount of glacial acetic acid (10 mmol, 0.6 mL).
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Reflux 1: Heat the mixture to reflux (80°C) for 2–3 hours. This converts the amine to the ethyl N-cyclohexylformimidate.
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Cyclization: Cool the solution slightly (to ~60°C). Add ethyl isocyanoacetate (100 mmol, 11.3 g) and triethylamine (150 mmol, 21 mL) dropwise.
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Reflux 2: Return the mixture to reflux for 12–16 hours. The solution will typically darken to an orange/brown hue.
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Workup:
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Concentrate the reaction mixture under reduced pressure to remove ethanol and excess triethylamine.
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Redissolve the residue in Ethyl Acetate (EtOAc).
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Wash with water (2x) and brine (1x).
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Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate.
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Purification: The crude ester is often pure enough for the next step. If necessary, purify via flash column chromatography (SiO₂, Hexanes:EtOAc gradient) or recrystallization from diethyl ether/hexanes.
Yield Expectation: 65–80% Key Data: ¹H NMR will show the ethyl ester quartet/triplet and the distinct imidazole C2-H (approx.[3] 7.6 ppm) and C4-H (approx. 7.8 ppm) signals.
Phase 2: Reduction to the Target Alcohol
Target: (1-Cyclohexyl-1H-imidazol-5-yl)methanol Reaction Type: Hydride Reduction Critical Note: Lithium Aluminum Hydride (LiAlH₄) is preferred over NaBH₄ for ester reductions. DIBAL-H is an alternative if over-reduction or functional group tolerance is a concern, but LiAlH₄ is standard for this stable scaffold.
Reagents
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Ethyl 1-cyclohexyl-1H-imidazole-5-carboxylate (from Phase 1).
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LiAlH₄ (Lithium Aluminum Hydride): 1.5 eq (powder or THF solution).[3]
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Solvent: Anhydrous THF (Tetrahydrofuran).
Experimental Protocol
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Setup: Flame-dry a 2-neck round-bottom flask under an Argon or Nitrogen atmosphere.
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Slurry Preparation: Add LiAlH₄ (15 mmol) to anhydrous THF (30 mL) and cool to 0°C in an ice bath.
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Addition: Dissolve the imidazole ester (10 mmol) in anhydrous THF (10 mL). Add this solution dropwise to the LiAlH₄ slurry over 15–20 minutes.
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Observation: Gas evolution (H₂) will occur. Maintain temperature <5°C.
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Reaction: Once addition is complete, allow the mixture to warm to room temperature and stir for 2–4 hours.
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Checkpoint: TLC (10% MeOH in DCM) should show the complete conversion of the non-polar ester to the polar alcohol.
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Fieser Quench (Critical Safety Step):
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Cool the mixture back to 0°C.
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Carefully add water (x mL = grams of LiAlH₄ used).
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Add 15% NaOH solution (x mL).
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Add water (3x mL).
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Result: A granular white precipitate of aluminum salts will form.
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Isolation:
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Filter the mixture through a pad of Celite.
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Wash the filter cake thoroughly with THF or warm EtOAc.
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Concentrate the filtrate to yield the crude alcohol.
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Final Purification: Recrystallize from acetonitrile or purify via column chromatography (DCM:MeOH 95:5).
Yield Expectation: 85–95% Physical State: White to off-white solid.
Pathway Visualization
The following diagram illustrates the chemical logic and process flow, highlighting the regioselective control points.
Figure 2: Step-by-step process flow for the synthesis of the target alcohol.[1][3][4][5][6][7]
Technical Data Summary
| Parameter | Step 1: Ester Formation | Step 2: Alcohol Reduction |
| Key Reagents | Cyclohexylamine, Ethyl Isocyanoacetate, HC(OEt)₃ | LiAlH₄, THF |
| Temperature | 80°C (Reflux) | 0°C |
| Time | 16–18 Hours | 2–4 Hours |
| Purification | Extraction / Flash Column | Celite Filtration / Recrystallization |
| Critical Hazard | Isocyanides (Stench/Toxicity) | LiAlH₄ (Pyrophoric/H₂ Evolution) |
| Regioselectivity | >98% (1,5-isomer) | N/A (Functional Group Interconversion) |
Alternative "Discovery" Route (Not Recommended for Scale)
If 1-cyclohexylimidazole is already available, a lithiation strategy can be attempted, but it requires blocking the C2 position to access the C5 position.
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C2-Blocking: 1-Cyclohexylimidazole + n-BuLi (-78°C)
quench with TMS-Cl 1-cyclohexyl-2-(trimethylsilyl)imidazole . -
C5-Functionalization: 2-TMS-imidazole + n-BuLi (-78°C)
quench with DMF Aldehyde . -
Deprotection/Reduction: Acidic workup removes TMS; NaBH₄ reduces aldehyde. Note: This route is 3 steps longer and lower yielding than the De Novo ester route described above.
References
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Organic Chemistry Portal. "Synthesis of Imidazoles: Van Leusen and Related Isocyanide Chemistries." Organic Chemistry Portal. Available at: [Link]
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Sisko, J., et al. "A One-Pot Synthesis of 1,5-Disubstituted Imidazoles."[8] The Journal of Organic Chemistry, vol. 65, no. 5, 2000, pp. 1516–1524. (Describes the regiochemistry of isocyanide condensations).
- Horton, D. A., et al. "The Combinatorial Synthesis of Bicyclic Privileged Structures or Privileged Substructures." Chemical Reviews, vol. 103, no. 3, 2003, pp. 893–930. (Review of imidazole scaffold synthesis in drug discovery).
Sources
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- 2. MCR synthesis of a tetracyclic tetrazole scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 3. (1-METHYL-1H-IMIDAZOL-5-YL)METHANOL synthesis - chemicalbook [chemicalbook.com]
- 4. mdpi.com [mdpi.com]
- 5. CN111233777A - Synthesis method of N-cyclohexyl-5- (4-chlorobutyl) -1H-tetrazole - Google Patents [patents.google.com]
- 6. Organic Syntheses Procedure [orgsyn.org]
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- 8. Imidazole synthesis [organic-chemistry.org]
